11-Maleimidoundecanoic Acid Hydrazide
CAS No.: 359436-62-7
Cat. No.: VC20758727
Molecular Formula: C15H25N3O3
Molecular Weight: 295.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 359436-62-7 |
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Molecular Formula | C15H25N3O3 |
Molecular Weight | 295.38 g/mol |
IUPAC Name | 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide |
Standard InChI | InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) |
Standard InChI Key | WVGQCJDEFYSDJE-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN |
Canonical SMILES | C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN |
11-Maleimidoundecanoic acid hydrazide (CAS 359436-62-7) is a heterobifunctional crosslinker with applications spanning bioconjugation, targeted drug delivery, and materials science. Its molecular formula, C₁₅H₂₅N₃O₃, features a maleimide group for sulfhydryl reactivity and a hydrazide group for carbonyl conjugation, connected by an 11-carbon spacer arm (19.0 Å) . This compound’s unique structure enables precise molecular engineering in pharmaceutical and diagnostic research.
Bioconjugation and Drug Delivery
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Antibody-drug conjugates (ADCs): KMUH links cytotoxic agents to monoclonal antibodies via cysteine residues, enhancing tumor targeting .
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pH-sensitive micelles: Aliphatic hydrazone bonds formed with KMUH degrade in acidic environments (e.g., tumor microenvironments), enabling controlled drug release .
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Glycoprotein labeling: Oxidized carbohydrates on glycoproteins are conjugated with KMUH for imaging or therapeutic purposes .
Diagnostic Imaging
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Fluorescent probes: KMUH links antibodies to near-infrared dyes for real-time tracking of biomarkers in vivo .
Polymer Chemistry
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Functionalized hydrogels: KMUH-crosslinked polymers exhibit tunable mechanical properties for use in bioactive coatings and adhesives .
Comparative Analysis of Crosslinkers
Research Findings and Innovations
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pH-responsive nanocarriers: KMUH-based micelles showed 80% drug release at pH 5.0 (simulating endosomes) vs. <20% at pH 7.4 .
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In vivo crosslinking: KMUH enabled proximity-based labeling of plant cell wall proteins, identifying novel glycosylphosphatidylinositol (GPI)-anchored interactors .
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Stability data: Hydrazone bonds formed with KMUH exhibited a hydrolysis half-life of 48 hours at pH 7.4, compared to 12 hours for shorter spacers .
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